3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile
Overview
Description
3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a heterocyclic compound that contains an oxadiazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with ethyl cyanoacetate, followed by cyclization with acetic anhydride to form the oxadiazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and thiophene moieties. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Oxadiazoles: Compounds with an oxadiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
3-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is unique due to the combination of the oxadiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-4-2-5-12-9(13)14-8(11-12)7-3-1-6-15-7/h1,3,6H,2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJYCMJLRCCNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)O2)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198794 | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866009-84-9 | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866009-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.